

Axitinib objective response rate comparison other TKIs

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Objective Response Rate Comparison of TKIs

Drug Name	Cancer Type	Trial Phase	Objective Response Rate (ORR)	Key Comparator(s)
Axitinib	Advanced Thyroid Cancer [1]	II	38% (23/60 PR)	Single-arm trial
Axitinib	mRCC (post-systemic therapy) [2]	III	19%	Sorafenib (ORR: 9%)
Axitinib	Japanese mRCC Subgroup [3]	III	52%	Sorafenib (ORR: 3.4%)
Sorafenib	Differentiated Thyroid Cancer (DTC) [4]	II	18% (13/71 PR)	Single-arm trial
Sunitinib	DTC & MTC [4]	II	14% (in DTC, 4/31 PR)	Single-arm trial
Vandetanib	Medullary Thyroid Cancer (MTC) [4]	III	45%	Placebo (ORR: 13%)

Drug Name	Cancer Type	Trial Phase	Objective Response Rate (ORR)	Key Comparator(s)
Motesanib	DTC [4]	II	14% (PR)	Single-arm trial
Pazopanib	mRCC [5]	III	30%	Placebo (ORR: 3%)
Pembrolizumab + Axitinib	Advanced RCC (1st-line) [6]	III	60.6%	Sunitinib (ORR: 39.6%)

ORR: Objective Response Rate; **PR:** Partial Response; **CR:** Complete Response; **mRCC:** metastatic Renal Cell Carcinoma; **DTC:** Differentiated Thyroid Cancer; **MTC:** Medullary Thyroid Cancer.

Detailed Efficacy Data and Context

The data in the table comes from individual clinical trials with differing designs and patient populations. Here is more detailed context for the key drugs:

- **Axitinib:** In a **Phase II trial for advanced thyroid cancer**, **axitinib** showed an ORR of 38%, with all responses being partial. The median progression-free survival (PFS) was 15 months, and responses occurred across all histologic subtypes [1]. In the pivotal **AXIS trial for metastatic RCC**, **axitinib** demonstrated a statistically significant improvement in ORR compared to sorafenib (19% vs. 9%) [2]. A subgroup analysis of Japanese patients in this trial showed an even more pronounced ORR of 52% for **axitinib** [3].
- **Sorafenib:** In a pooled analysis of two **Phase II trials for DTC**, sorafenib achieved an ORR of 18%. It's worth noting that sorafenib demonstrated low activity against bone metastases and did not re-induce radioiodine uptake [4].
- **Other TKIs in Thyroid Cancer:** Several other TKIs have shown activity:
 - **Sunitinib:** In a Phase II trial, it showed a 14% ORR in DTC patients [4].
 - **Vandetanib:** A Phase III trial in patients with advanced MTC demonstrated a 45% ORR [4].
 - **Motesanib:** A Phase II trial reported a 14% confirmed partial response rate in DTC patients [4].
- **Combination Therapy:** The combination of **pembrolizumab (an immunotherapy) and axitinib** has become a standard first-line treatment for advanced RCC. In the KEYNOTE-426 trial, this combination showed a sustained long-term benefit with a 60.6% ORR, significantly higher than the 39.6% ORR with sunitinib [6].

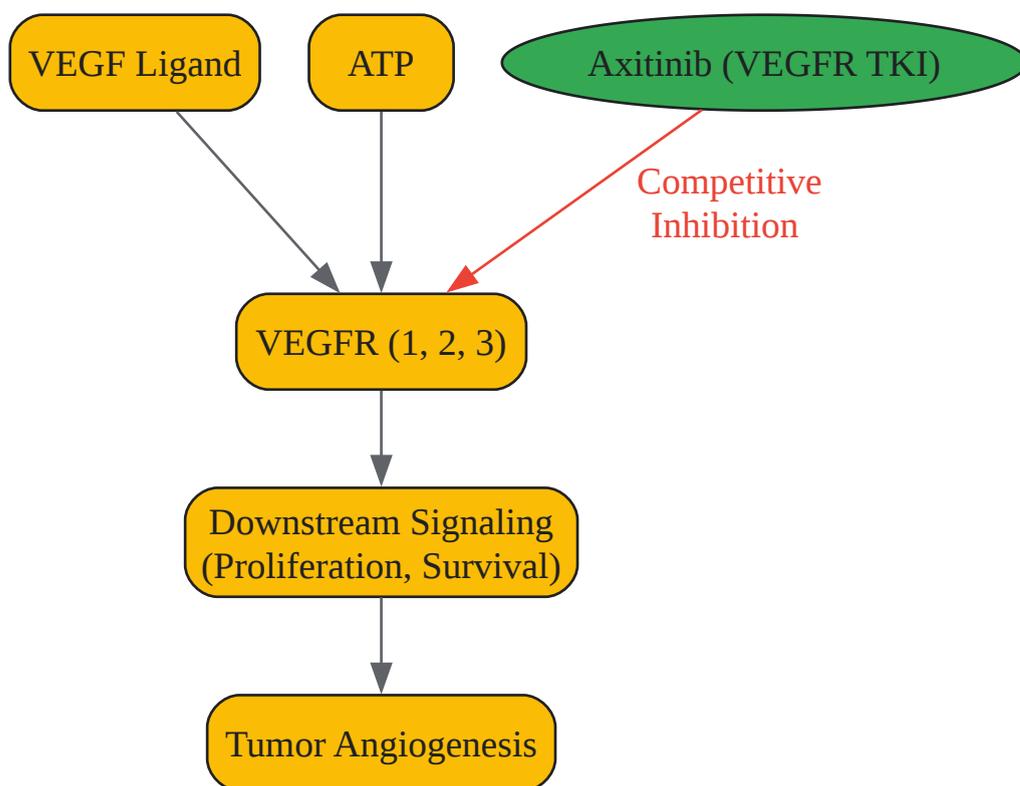
Experimental Methodologies Overview

The data cited are derived from standard, robust clinical trial designs. Here are the key methodological elements:

- **Trial Design:** Most of the data for thyroid cancer comes from **single-arm, Phase II trials** (e.g., for **axitinib**, sorafenib, sunitinib) [4] [1]. The RCC data for **axitinib** versus sorafenib comes from a **randomized, controlled Phase III trial (AXIS)**, which provides a higher level of evidence [2].
- **Primary Endpoint Measurement:** The primary endpoint in these studies is typically **ORR**, which is the proportion of patients with a predefined reduction in tumor size. This is consistently assessed using the **Response Evaluation Criteria in Solid Tumors (RECIST)** guidelines [4] [1] [2].
- **Patient Population:** Common inclusion criteria across these oncology trials include:
 - **Measurable Disease:** At least one lesion that can be accurately measured per RECIST [4] [1].
 - **Disease Progression:** Radiologically documented disease progression before enrollment is a common requirement [4] [7].
 - **Prior Therapy:** Many trials focused on patients for whom standard therapy had failed (e.g., radioactive iodine for thyroid cancer, one prior systemic therapy for RCC) [1] [2].

Mechanism of Action and Signaling Pathway

Axitinib's efficacy stems from its potent and selective mechanism of action, which is more targeted than earlier generation TKIs.



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As the diagram illustrates:

- **Target Specificity:** **Axitinib** is a **second-generation, potent inhibitor** that selectively targets Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3. It acts as an **ATP-competitive inhibitor**, binding to the ATP-binding pocket of the receptor and blocking its activation [5].
- **Inhibition of Angiogenesis:** By blocking VEGFR signaling, **axitinib** directly inhibits tumor angiogenesis—the process of forming new blood vessels that supply the tumor with oxygen and nutrients, which is critical for tumor growth and metastasis [5].
- **Potency Advantage:** **Axitinib** is noted for its high potency, with studies indicating it is **50–450 times more potent** against VEGFRs than first-generation inhibitors like sorafenib and sunitinib. Furthermore, its more selective profile may contribute to a different and potentially improved therapeutic window, as it does not substantially inhibit other off-target kinases [2].

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